3-Destertbutylamino-3-hydroxy Nadolol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Destertbutylamino-3-hydroxy Nadolol is a chemical compound with the molecular formula C13H18O5 and a molecular weight of 254.28 g/mol . It is a derivative of Nadolol, a non-selective beta-adrenergic receptor antagonist commonly used in the treatment of cardiovascular conditions such as hypertension and angina .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Destertbutylamino-3-hydroxy Nadolol typically involves the modification of the Nadolol moleculeThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired transformation .
Industrial Production Methods
it is likely that large-scale synthesis would involve similar steps to the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-Destertbutylamino-3-hydroxy Nadolol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to modify other functional groups.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce a wide range of functional groups .
Scientific Research Applications
3-Destertbutylamino-3-hydroxy Nadolol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Destertbutylamino-3-hydroxy Nadolol involves its interaction with beta-adrenergic receptors. By binding to these receptors, it inhibits the action of endogenous catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate, myocardial contractility, and blood pressure . The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the cyclic AMP signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Destertbutylamino-3-hydroxy Nadolol include:
Nadolol: The parent compound, used as a beta-blocker for cardiovascular conditions.
Propranolol: Another non-selective beta-blocker with similar therapeutic uses.
Atenolol: A selective beta-1 blocker used primarily for hypertension.
Uniqueness
This compound is unique due to the specific modifications made to the Nadolol molecule. These modifications can potentially alter its pharmacokinetic and pharmacodynamic properties, leading to different therapeutic effects and applications .
Properties
Molecular Formula |
C13H18O5 |
---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
(2R,3S)-5-(2,3-dihydroxypropoxy)-1,2,3,4-tetrahydronaphthalene-2,3-diol |
InChI |
InChI=1S/C13H18O5/c14-6-9(15)7-18-13-3-1-2-8-4-11(16)12(17)5-10(8)13/h1-3,9,11-12,14-17H,4-7H2/t9?,11-,12+/m1/s1 |
InChI Key |
DZALRMMUMGVECL-QZNDUUOJSA-N |
Isomeric SMILES |
C1[C@H]([C@H](CC2=C1C=CC=C2OCC(CO)O)O)O |
Canonical SMILES |
C1C(C(CC2=C1C=CC=C2OCC(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.